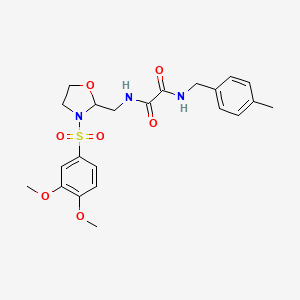

N1-((3-((3,4-二甲氧苯基)磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲基苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

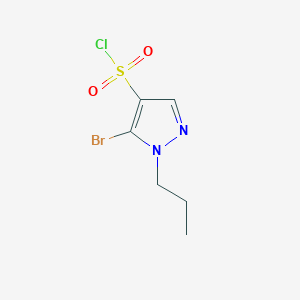

The compound appears to be a complex molecule that may be related to the field of organic chemistry and medicinal chemistry, involving functionalities such as oxazolidin-2-one, sulfonyl groups, and oxalamide. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, structure, and properties of the compound.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives is described in the first paper, where these compounds are prepared by condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . This suggests that a similar strategy could be employed for the synthesis of the compound , with the appropriate choice of starting materials and reagents. The second paper discusses a safer and more convenient synthetic methodology for the preparation of sulfamides using N-substituted oxazolidin-2-one derivatives , which could be relevant for introducing the sulfonyl group into the compound.

Molecular Structure Analysis

The molecular structure of the compound likely includes an oxazolidin-2-one ring, which is a common motif in medicinal chemistry due to its bioactive properties. The presence of a sulfonyl group attached to this ring, as indicated by the name, suggests that the compound could exhibit interesting electronic effects, as sulfamides are known to be influenced by electronic factors . The methoxy groups on the phenyl ring could also affect the electronic distribution and potentially the reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of the oxazolidin-2-one ring is highlighted in the first paper, where the generation of N-acyliminium ions from these rings leads to reactions with allyltrimethylsilane . This indicates that the oxazolidin-2-one moiety in the compound could be reactive under certain conditions, potentially allowing for further functionalization. The fourth paper discusses the formation of a stable complex with dimethylformamide , which could be relevant for understanding the reactivity of the oxalamide portion of the compound.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of the specific compound, they do offer insights into the properties of related structures. For instance, the stability of sulfamides and their derivatives is discussed , and the chemoselective removal of protective groups in oxazolidin-2-ones is investigated . These studies suggest that the compound may have a stable core structure but also reactive sites that can be manipulated under controlled conditions.

科学研究应用

抗菌活性

1,3-恶唑烷酮衍生物的生物活性设计与评估

- 本研究报告了 1,3-恶唑烷酮衍生物的合成和抗菌评估,证明某些化合物对革兰氏阳性菌,尤其是金黄色葡萄球菌表现出显着的抗菌活性。该研究强调了这些衍生物作为候选药物的潜力,因为它们在有效浓度下具有非诱变和非细胞毒性特征 (Karaman 等,2018)。

抗癌活性

新型磺酰胺衍生物作为 VEGFR-2 抑制剂

- 在另一项研究中,合成了具有 3,4-二甲氧苯基部分的新型磺酰胺衍生物,并评估了它们对几种癌细胞系的抗癌活性。一些衍生物表现出显着的细胞毒性作用,并作为有效的 VEGFR-2 抑制剂,突出了它们在癌症治疗中的前景 (Ghorab 等,2016)。

合成方法

外环 N-酰亚胺离子烯丙基化

- 由手性 N-[1-(苯磺酰基)烷基]恶唑烷-2-酮生成的外环 N-酰亚胺离子的烯丙基化研究为合成策略提供了宝贵的见解,这些策略可能应用于复杂分子的合成,包括药物 (Marcantoni 等,2002)。

神经保护活性

香草薄荷的抗氧化和神经保护活性

- 尽管与指定化合物没有直接关系,但本研究例证了具有抗氧化特性的化合物作为神经保护剂的更广泛潜力。该研究证明了对氧化应激诱导的神经毒性的显着神经保护作用,提示了类似化合物潜在的应用领域 (Ghaffari 等,2014)。

荧光应用

水溶性花菁染料标记蛋白的高灵敏度分析

- 本研究概述了一种使用一种新型染料进行荧光检测的高灵敏度蛋白质分析方法。虽然没有直接引用所讨论的化合物,但它强调了化学修饰和衍生化在增强生物分子的检测和分析中的重要性 (Qiao 等,2009)。

属性

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7S/c1-15-4-6-16(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-32-20)33(28,29)17-8-9-18(30-2)19(12-17)31-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYHNOPQYGDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)